molecular formula C6H12ClN B1379443 Ethyl(methyl)(prop-2-yn-1-yl)amine hydrochloride CAS No. 1803581-11-4

Ethyl(methyl)(prop-2-yn-1-yl)amine hydrochloride

Cat. No.: B1379443
CAS No.: 1803581-11-4
M. Wt: 133.62 g/mol
InChI Key: NMLYXUIOFOQMOB-UHFFFAOYSA-N
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Description

Ethyl(methyl)(prop-2-yn-1-yl)amine hydrochloride is a chemical compound with the molecular formula C6H12ClN and a molecular weight of 133.62 g/mol.

Preparation Methods

The synthesis of ethyl(methyl)(prop-2-yn-1-yl)amine hydrochloride can be achieved through several methods. One common approach involves the reaction of ethylamine with propargyl bromide in the presence of a base, followed by the addition of methyl iodide . The reaction conditions typically include a solvent such as toluene and a phase-transfer catalyst . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl(methyl)(prop-2-yn-1-yl)amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may produce primary or secondary amines .

Scientific Research Applications

Ethyl(methyl)(prop-2-yn-1-yl)amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of propargylamine derivatives.

    Medicine: Propargylamine derivatives, including this compound, are investigated for their neuroprotective properties and potential use in treating neurodegenerative diseases such as Parkinson’s and Alzheimer’s.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl(methyl)(prop-2-yn-1-yl)amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, propargylamine derivatives are known to inhibit monoamine oxidase (MAO) enzymes, which play a role in the degradation of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, providing neuroprotective effects . Additionally, the compound may interact with other molecular targets, such as lysine-specific demethylase-1 (LSD-1), influencing gene expression and cellular processes .

Comparison with Similar Compounds

Ethyl(methyl)(prop-2-yn-1-yl)amine hydrochloride can be compared with other similar compounds, such as:

    Prop-2-yn-1-amine hydrochloride: This compound has a similar structure but lacks the ethyl and methyl substituents.

    Selegiline hydrochloride: A well-known MAO-B inhibitor used in the treatment of Parkinson’s disease.

    Pargyline hydrochloride: Another MAO inhibitor with applications in treating neurodegenerative diseases.

The uniqueness of this compound lies in its specific substituents, which may confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

N-ethyl-N-methylprop-2-yn-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-4-6-7(3)5-2;/h1H,5-6H2,2-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLYXUIOFOQMOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CC#C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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